7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
Overview
Description
7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline is a chemical compound with the molecular formula C10H12BrN It is a member of the cyclopropaquinoline family, characterized by a bromine atom at the 7th position and a cyclopropane ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromoquinoline and cyclopropane derivatives.
Cyclopropanation: The key step involves the cyclopropanation of the quinoline ring. This can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired tetrahydro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of catalysts, solvents, and temperature control to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to further reduce any remaining double bonds.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Fully saturated cyclopropaquinoline derivatives
Substitution: Amino or thio-substituted cyclopropaquinoline derivatives
Scientific Research Applications
7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropane ring contribute to its binding affinity and reactivity. The compound can interact with enzymes, receptors, or DNA, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
- 7-Fluoro-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
- 7-Iodo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline
Uniqueness
7-Bromo-1A,2,3,7B-tetrahydro-1H-cyclopropa[C]quinoline is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-8-2-1-3-9-10(8)7-4-6(7)5-12-9/h1-3,6-7,12H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPYDFSMULRLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C=CC=C3Br)NC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857247 | |
Record name | 7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404431-48-6 | |
Record name | 7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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